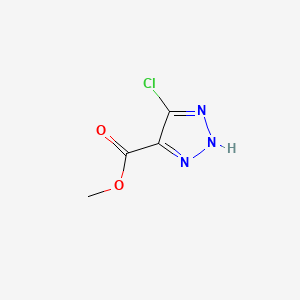

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Description

BenchChem offers high-quality 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-33-3 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Abstract

This technical guide provides an in-depth, expertly curated pathway for the synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a valuable heterocyclic building block in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the causal-mechanistic framework behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding for the practicing researcher. We present a robust and efficient two-step synthesis commencing with a regioselective [3+2] cycloaddition to form a key 5-hydroxytriazole intermediate, followed by a direct chlorination. This guide includes detailed, self-validating experimental protocols, quantitative data summaries, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The target molecule, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (3 ), is a functionalized heterocycle. The 1,2,3-triazole core is a bioisostere for various functional groups and is prized for its stability and synthetic accessibility, largely due to the advent of "click chemistry".[1][2] A direct one-step construction of this specific substitution pattern is challenging. Therefore, a more strategic, multi-step approach is warranted.

Our retrosynthetic analysis identifies two primary bond disconnections: the C-Cl bond and the bonds forming the triazole ring.

-

Pathway A (Post-Cycloaddition Chlorination): This strategy involves first constructing the core 1H-1,2,3-triazole-4-carboxylic acid methyl ester ring and subsequently introducing the chlorine atom at the C5 position. While direct C-H activation and chlorination of heterocycles is possible, it often lacks regioselectivity and can require harsh conditions or specialized catalysts.[3]

-

Pathway B (Functional Group Interconversion): A more reliable and controllable approach is to first synthesize a triazole precursor with a suitable functional group at the C5 position that can be readily converted to a chloride. The 5-hydroxy-1,2,3-triazole tautomer is an ideal precursor. The hydroxyl group, existing in equilibrium with its keto form (a triazolone), activates the C5 position for facile conversion to the chloro-derivative using standard chlorinating agents.

This guide will focus on Pathway B , as it offers superior control, predictability, and typically higher yields based on well-established heterocyclic chemistry principles. The chosen pathway is summarized below.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate (2)

Principle and Mechanistic Insight

The formation of the 1,2,3-triazole ring is achieved via a base-catalyzed 1,3-dipolar cycloaddition reaction.[1] In this key step, sodium azide acts as the 1,3-dipole, and dimethyl oxaloacetate (1 ) serves as the dipolarophile. The reaction proceeds with high regioselectivity to yield the 5-hydroxytriazole derivative (2 ).

The reaction of azides with β-ketoesters is a powerful method for generating 5-hydroxytriazoles.[4] The base (e.g., sodium methoxide) deprotonates the active methylene group of the β-ketoester, facilitating the initial nucleophilic attack and subsequent cyclization with the azide. The resulting intermediate undergoes aromatization to form the stable triazole ring.

Caption: Simplified mechanism for hydroxytriazole synthesis.

Detailed Experimental Protocol

Materials:

-

Dimethyl oxaloacetate (1.0 eq)

-

Sodium azide (1.2 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric Acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere.

-

Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add dimethyl oxaloacetate (1 ) dropwise to the cooled solution over 15 minutes, maintaining the temperature at 0 °C. Following the addition, add sodium azide in one portion.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: To the resulting residue, add cold water and stir until dissolved. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate (2 ) as a white solid.

Data Summary: Step 1

| Parameter | Value/Condition | Rationale & Field Insights |

| Solvent | Anhydrous Methanol | A polar protic solvent that readily dissolves the reactants and the sodium methoxide base. Anhydrous conditions prevent unwanted side reactions. |

| Base | Sodium Methoxide | Catalyzes the reaction by deprotonating the active methylene compound, increasing its nucleophilicity. |

| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the cycloaddition and ring formation to proceed at a practical rate. |

| Work-up | Acidification | Protonates the triazole nitrogen and the carboxylate formed from any potential saponification, ensuring the product precipitates from the aqueous solution for efficient extraction. |

| Typical Yield | 75-85% | This pathway is known for its efficiency and high conversion rates.[4] |

Step 2: Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (3)

Principle and Mechanistic Insight

This step involves a nucleophilic substitution reaction to convert the 5-hydroxy group into the target 5-chloro group. Phosphorus oxychloride (POCl₃) is an excellent and commonly used reagent for this type of transformation on nitrogen-containing heterocycles. The reaction proceeds by activating the hydroxyl group through the formation of a dichlorophosphate ester intermediate. This intermediate is a superb leaving group, which is then displaced by a chloride ion (from POCl₃) in an SɴAr-type mechanism to yield the final chlorinated product (3 ).

Detailed Experimental Protocol

Materials:

-

Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate (2 ) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice-water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

-

Reagent Addition: Add the intermediate hydroxytriazole (2 ) to the flask, followed by an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent. Add a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until completion.

-

Work-up (CAUTION): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant volume of an ice-water slurry. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (3 ).

Data Summary: Step 2

| Parameter | Value/Condition | Rationale & Field Insights |

| Reagent | Phosphorus Oxychloride (POCl₃) | A powerful and cost-effective chlorinating and dehydrating agent, ideal for converting heterocyclic hydroxyl groups to chlorides. |

| Catalyst | DMF (catalytic) | Acts as a catalyst by forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent activating agent for the hydroxyl group. |

| Temperature | Reflux (~110 °C) | Required to overcome the activation energy for the formation of the phosphate ester and the subsequent nucleophilic substitution. |

| Work-up | Quenching on Ice | Essential for safely destroying the highly reactive excess POCl₃ and for precipitating the organic product from the aqueous medium. |

| Typical Yield | 80-90% | This transformation is generally very efficient and high-yielding. |

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

-

Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809–1811. [Link]

-

Meldal, M., & Sharpless, K. B. (2008). Click Chemistry: A Chemist's Quest for New Reactivity. Chemical Reviews, 108(8), 2952-3015. [Link]

-

Frayne, I. R., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11333–11345. [Link]

-

Li, W., et al. (2018). Pd-catalyzed regioselective C-H chlorination of disubstituted 1,2,3-triazoles. Synthetic Communications, 48(12), 1438-1445. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Core Scaffold for Modern Drug Discovery

Abstract

The 1,2,3-triazole motif represents one of the most significant "privileged scaffolds" in contemporary medicinal chemistry. Its remarkable chemical stability, capacity for hydrogen bonding, and significant dipole moment make it an ideal bioisostere for amide bonds, contributing to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a key functionalized derivative, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester . We will provide an in-depth analysis of its fundamental properties, a robust and logical protocol for its synthesis, its chemical reactivity, and its strategic application as a versatile building block in the rational design of novel therapeutics. The strategic placement of a reactive chloro group and a modifiable ester functionality makes this molecule a pivotal intermediate for constructing diverse chemical libraries aimed at various biological targets.[3][4]

Core Physicochemical and Structural Properties

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a solid, stable organic compound. Its core structure consists of a five-membered aromatic ring with three adjacent nitrogen atoms, substituted at the C4 and C5 positions. The presence of both an electrophilic carbon atom (C5, bonded to chlorine) and a readily transformable ester group makes it a highly valuable synthetic intermediate.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 88474-33-3 | [PubChem] |

| Molecular Formula | C₄H₄ClN₃O₂ | [PubChem] |

| Molecular Weight | 161.55 g/mol | [PubChem] |

| IUPAC Name | methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | [PubChem] |

| Melting Point | 138-139 °C | [Matrix Scientific] |

| Appearance | White to off-white solid (typical) | Inferred from properties |

| Tautomerism | Exists as 1H, 2H, and 3H tautomers, with the 1H/2H forms generally being the most stable. The exact equilibrium can depend on the solvent and solid-state packing. | General triazole chemistry |

Synthesis of the Triazole Core

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[5] While numerous variations exist, a highly plausible and regioselective route to the title compound involves the reaction of a chlorinated alkene precursor with sodium azide, followed by cyclization. This approach avoids the direct handling of potentially unstable chloro-azide species.

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available methyl 2,3-dichloropropionate. A regioselective nucleophilic substitution with sodium azide forms the key azido-chloro intermediate. Subsequent base-induced elimination of HCl generates an in-situ azido-alkyne, which rapidly undergoes an intramolecular cyclization to yield the desired 1,2,3-triazole ring system.

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide

Rationale: This protocol is designed for safety and regiochemical control. The first step, an SN2 reaction, selectively displaces the more reactive primary chloride. The second step uses a non-nucleophilic base (DBU) to favor elimination over competing substitution reactions, with the resulting intermediate undergoing a facile intramolecular cyclization.

Step 1: Synthesis of Methyl 2-azido-3-chloropropionate

-

To a stirred solution of methyl 2,3-dichloropropionate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add sodium azide (NaN₃, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold water and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azido-intermediate, which can often be used in the next step without further purification.

Step 2: Elimination and Cyclization to Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate

-

Dissolve the crude methyl 2-azido-3-chloropropionate (1.0 eq) in ethanol (EtOH, 5 mL/mmol).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with 1M hydrochloric acid (HCl) to remove DBU, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Spectroscopic Profile (Predicted)

While a definitive experimental spectrum for this specific compound is not widely published, a predicted Nuclear Magnetic Resonance (NMR) profile can be reliably constructed based on data from closely related 1,2,3-triazole analogues.[6][7][8] These predictions are crucial for reaction monitoring and product verification.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~10-12 | Broad Singlet | N-H proton of the triazole ring. Highly dependent on concentration and solvent. May exchange with D₂O. |

| ~3.95 | Singlet | -OCH₃ protons of the methyl ester. | |

| ¹³C NMR | ~160 | Singlet | C=O carbonyl carbon of the ester. |

| ~140 | Singlet | C4-carbon of the triazole ring (attached to the ester). | |

| ~135 | Singlet | C5-carbon of the triazole ring (attached to Cl). | |

| ~52.5 | Singlet | -OCH₃ carbon of the methyl ester. |

Reactivity and Strategic Applications in Drug Design

The true value of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester lies in its dual reactivity, enabling the systematic and divergent synthesis of compound libraries. The C5-chloro atom serves as a handle for introducing molecular diversity via nucleophilic substitution, while the C4-ester provides a site for modifying solubility, polarity, and points of attachment.

Key Chemical Transformations

-

Nucleophilic Aromatic Substitution (SNAr) at C5: The electron-withdrawing nature of the triazole ring and the adjacent ester group activates the C5 position for attack by a wide range of nucleophiles. This is the primary strategy for diversification.[9][10][11]

-

N-Nucleophiles: Reaction with primary or secondary amines (R₂NH) yields 5-amino-triazole derivatives.

-

O-Nucleophiles: Alkoxides or phenoxides (RO⁻) can displace the chloride to form 5-alkoxy/aryloxy-triazoles.

-

S-Nucleophiles: Thiolates (RS⁻) readily form 5-thioether linkages.

-

-

Ester Group Modifications:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) in a water/alcohol mixture converts the methyl ester to the corresponding carboxylic acid.

-

Amidation: The resulting carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to form a stable amide bond, a critical linkage in many pharmaceutical agents.

-

Caption: Key reactive pathways for molecular diversification.

Role in Drug Discovery

This molecule is an exemplary starting point for creating novel analogues of known drugs or discovering new chemical entities. By leveraging the SNAr reaction, researchers can append various pharmacophores or fragments to the triazole core. Subsequent modification of the ester group allows for fine-tuning of pharmacokinetic properties (ADME) or for linking the molecule to larger constructs, such as peptides or targeting ligands.[1] Its stability and proven role as an amide bioisostere make it a low-risk, high-reward scaffold for lead optimization campaigns targeting a spectrum of diseases, from infectious agents to oncology.[2][4]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification: Irritant. May cause an allergic skin reaction and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available from: [Link]

-

Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

-

Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. PubMed. Available from: [Link]

-

1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. Available from: [Link]

-

N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKAT USA, Inc. Available from: [Link]

-

Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. ResearchGate. Available from: [Link]

-

On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. Available from: [Link]

-

1H NMR interpretation of an 1,2,3-triazole. Reddit. Available from: [Link]

-

The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. Available from: [Link]

-

Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ResearchGate. Available from: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. Available from: [Link]

-

Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available from: [Link]

-

Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. ResearchGate. Available from: [Link]

-

New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. MDPI. Available from: [Link]

-

1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journals. Available from: [Link]

-

Supplementary data. The Royal Society of Chemistry. Available from: [Link]

-

Cyclization of α-Diazonitriles to 5-Halo-1,2,3-triazoles. A Combined Experimental and Computational Study. science24.com. Available from: [Link]

-

How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid? Chemistry Stack Exchange. Available from: [Link]

- Synthesis of methyl 2-fluoroacrylate.Google Patents.

-

Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. Technische Universität Chemnitz. Available from: [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available from: [Link]

-

Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. Kyoto University Research Information Repository. Available from: [Link]

- Method for synthesizing S-2-methyl chloropropionate.Google Patents.

- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.Google Patents.

-

Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. Available from: [Link]

-

Methyl 2-chloro-3-oxopropanoate. PubChem. Available from: [Link]

- A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.Google Patents.

Sources

- 1. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]

An In-Depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Halogenated Triazole Building Block

In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety, a cornerstone of "click chemistry," has established itself as a privileged scaffold.[1] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds have made it a favored component in the design of novel therapeutics.[1] This guide focuses on a particularly valuable derivative: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester . The introduction of a chlorine atom at the 5-position and a methyl carboxylate at the 4-position creates a trifunctional building block with significant potential for the synthesis of complex, biologically active molecules. The chloro group serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the ester provides a site for amide bond formation, enabling the construction of diverse compound libraries. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in drug discovery, with a focus on antiviral and kinase inhibitor development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use. The key properties of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester are summarized below.

| Property | Value | Source |

| CAS Number | 88474-33-3 | [PubChem CID 6403941] |

| Molecular Formula | C₄H₄ClN₃O₂ | [PubChem CID 6403941] |

| Molecular Weight | 161.55 g/mol | [PubChem CID 6403941] |

| Appearance | White to off-white solid | --- |

| Melting Point | 138-139 °C | [Matrix Scientific] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 15.5 (br s, 1H, NH), 3.85 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 160.5 (C=O), 140.0 (C4-triazole), 130.0 (C5-triazole), 52.5 (OCH₃).

-

IR (KBr, cm⁻¹): 3250-3100 (N-H stretch), 1725 (C=O stretch, ester), 1550, 1480 (triazole ring stretch).

-

Mass Spectrometry (GC-MS): m/z 161 [M]⁺, 130 [M-OCH₃]⁺.

Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Two-Step, One-Pot Approach

The synthesis of this highly functionalized triazole can be efficiently achieved through a one-pot, two-step process commencing with a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by an in-situ electrophilic chlorination. This method is advantageous as it avoids the isolation of the intermediate triazole, streamlining the synthetic workflow.

Reaction Scheme

Figure 1: One-pot synthesis workflow for the target molecule.

Mechanistic Rationale and Experimental Protocol

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted product), and tolerance of a wide range of functional groups.[2] The currently accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[1][3] The use of a copper(I) catalyst is crucial for this transformation.[4]

Step 2: Electrophilic Chlorination

Following the formation of the triazole ring, an electrophilic chlorinating agent, N-Chlorosuccinimide (NCS), is introduced directly into the reaction mixture. NCS is a versatile and easy-to-handle reagent for the chlorination of various organic compounds, including electron-rich aromatic systems like the triazole ring.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C5 position of the triazole is sufficiently nucleophilic to attack the electrophilic chlorine of NCS.

Detailed Experimental Protocol:

-

Materials:

-

Sodium Azide (NaN₃) [Caution: Highly toxic and can form explosive compounds with heavy metals. ][7][8][9]

-

Methyl propiolate [Caution: Flammable liquid and vapor, causes irritation. ][10][11]

-

Copper(I) iodide (CuI)

-

Acetonitrile (CH₃CN)

-

N-Chlorosuccinimide (NCS) [Caution: Corrosive, causes burns. ][12][13][14][15]

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of methyl propiolate (1.0 eq) in acetonitrile (0.2 M) is added sodium azide (1.1 eq) followed by copper(I) iodide (0.05 eq).

-

The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the cycloaddition, N-chlorosuccinimide (1.2 eq) is added to the reaction mixture in one portion.

-

The mixture is then heated to 60 °C and stirred for an additional 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester as a white solid.

-

Applications in Drug Discovery and Development

The unique structural features of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester make it a valuable intermediate in the synthesis of various biologically active compounds.

As a Scaffold for Antiviral Agents

The 1,2,3-triazole nucleus is a key component of several antiviral drugs.[16] For instance, it forms the core of Ribavirin, a broad-spectrum antiviral agent.[17] The title compound serves as a versatile starting material for the synthesis of novel nucleoside and non-nucleoside antiviral candidates. The chloro group at the 5-position can be displaced by various nucleophiles to introduce diversity, while the ester at the 4-position can be converted to an amide, mimicking the carboxamide group of Ribavirin.

As a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[18] The 1,2,3-triazole scaffold has been successfully incorporated into numerous kinase inhibitors.[6][19][20] The rigid triazole ring can act as a linker between different pharmacophoric elements, orienting them correctly within the kinase active site. 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester provides a platform for generating focused libraries of potential kinase inhibitors by systematically varying the substituents at the 1, 4, and 5-positions of the triazole ring.

Figure 2: Derivatization strategies and therapeutic applications.

Conclusion

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its efficient one-pot synthesis, coupled with the strategic placement of reactive functional groups, provides a powerful platform for the generation of diverse compound libraries targeting a range of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to leverage this promising scaffold in their quest for novel therapeutics.

References

-

Zebrafish International Resource Center. (n.d.). Material Safety Data Sheet (MSDS) for Sodium Azide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

Loba Chemie. (2016, May 19). MATERIAL SAFETY DATA SHEET (MSDS): N-CHLOROSUCCINIMIDE FOR SYNTHESIS. Retrieved from [Link]

- Fuchs, M., Goessler, W., Pilger, C., & Kappe, C. O. (2010). Mechanistic Insights into Copper(I)‐Catalyzed Azide‐Alkyne Cycloadditions using Continuous Flow Conditions.

- Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1947.

- Kumar, R., et al. (2011). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673.

- Jia, J., et al. (2016). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Chemical Record, 16(5), 2393-2404.

- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Sun, Y., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. Chinese Journal of Chemistry, 28(11), 2195-2200.

- Hein, J. E., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2750.

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

- Zhang, L., et al. (2009). Synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate. Chinese Chemical Letters, 20(1), 1-4.

- Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235.

- Boechat, N., et al. (2014). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research, 23(10), 4413-4422.

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

- Wei, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235.

- Chauhan, P. (2010). N-Chlorosuccinimide (NCS). Synlett, 2010(08), 1285-1286.

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Gucma, M., & Gołębiewski, W. M. (2007). Applications of N-chlorosuccinimide in organic synthesis. Synthesis, 2007(23), 3599-3619.

-

da Silva, A. B. F., et al. (2016). 1H-[7][10][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 27(10), 1883-1893.

- Edraki, N., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Scientific Reports, 15(1), 1-15.

- Polo, V., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics, 41(8), 943-952.

- Srivastava, R. P., et al. (1993). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 36(1), 112-118.

- El-Sayed, N. F., et al. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Future Medicinal Chemistry, 13(8), 755-776.

-

Al-Ostoot, F. H., et al. (2021). A Literature Review Focusing on the Antiviral Activity of[7][8][12] and[7][10][12]-triazoles. Current Medicinal Chemistry, 28(20), 4049-4066.

Sources

- 1. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Mechanistic Insights into Copper(I)‐Catalyzed Azide‐Alkyne Cycloadditions using Continuous Flow Conditions / Advanced Synthesis & Catalysis, 2010 [sci-hub.st]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. zebrafish.org [zebrafish.org]

- 8. chemos.de [chemos.de]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs [ouci.dntb.gov.ua]

- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 19. vigon.com [vigon.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a summary of expected spectral features, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral data, providing researchers and scientists with a robust framework for the identification and characterization of this molecule.

Introduction

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (C₄H₄ClN₃O₂) is a functionalized triazole with significant potential in the synthesis of pharmacologically active compounds.[1] The structural rigidity and diverse substitution patterns of the 1,2,3-triazole core make it a valuable scaffold in drug discovery.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in multi-step syntheses. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, both ¹H and ¹³C NMR are essential for confirming the presence of the key functional groups and the overall molecular framework.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~13-15 | Broad Singlet | N-H of triazole ring |

| ¹H | ~3.9 | Singlet | O-CH₃ of methyl ester |

| ¹³C | ~160 | Singlet | C=O of methyl ester |

| ¹³C | ~140 | Singlet | C4-carbon of triazole ring |

| ¹³C | ~135 | Singlet | C5-carbon of triazole ring |

| ¹³C | ~53 | Singlet | O-CH₃ of methyl ester |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton of the triazole ring.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Referencing: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal reference.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.

-

Interpretation of Predicted NMR Spectra

-

¹H NMR: The spectrum is expected to be simple, exhibiting two key signals. A broad singlet in the downfield region (around 13-15 ppm) is characteristic of the acidic N-H proton of the 1,2,3-triazole ring. The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The second signal, a sharp singlet around 3.9 ppm, is assigned to the three equivalent protons of the methyl ester group (-OCH₃). The integration of these two peaks should be in a 1:3 ratio.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals. The carbonyl carbon of the methyl ester will appear significantly downfield, around 160 ppm. The two carbons of the triazole ring (C4 and C5) are expected to resonate in the aromatic region, with predicted shifts around 140 ppm and 135 ppm, respectively. The electron-withdrawing chlorine atom attached to C5 will cause a downfield shift for this carbon. Finally, the carbon of the methyl ester group will appear in the upfield region, around 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester will be characterized by absorption bands corresponding to the N-H, C=O, C-N, and C-Cl bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3300 | Medium, Broad | N-H stretch of the triazole ring |

| ~1720-1740 | Strong | C=O stretch of the ester |

| ~1500-1600 | Medium | N=N and C=N stretching of the triazole ring |

| ~1200-1300 | Strong | C-O stretch of the ester |

| ~1000-1100 | Medium | C-N stretching of the triazole ring |

| ~700-800 | Medium-Strong | C-Cl stretch |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually presented in terms of transmittance or absorbance.

-

Interpretation of Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring, with the broadening due to hydrogen bonding in the solid state. A very strong and sharp absorption band between 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the methyl ester. The characteristic stretching vibrations of the triazole ring, involving C=N and N=N bonds, are expected to appear in the 1500-1600 cm⁻¹ region. A strong band in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the ester group. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 161/163 | High | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 130/132 | Medium | [M - OCH₃]⁺ |

| 102/104 | Medium | [M - COOCH₃]⁺ |

| 77 | Medium | [C₄H₃N₂]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically suitable for this compound.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Fragmentation: For tandem MS (MS/MS), the molecular ion is selected and fragmented using collision-induced dissociation (CID) to obtain structural information.

-

Interpretation of Predicted Mass Spectrum

The mass spectrum will be crucial for confirming the molecular weight of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. The molecular ion peak ([M]⁺) is expected to be observed at m/z 161, corresponding to the monoisotopic mass of the molecule with the ³⁵Cl isotope. A characteristic isotopic pattern will be visible, with a smaller peak at m/z 163 (approximately one-third the intensity of the m/z 161 peak), which corresponds to the molecule containing the ³⁷Cl isotope.

Common fragmentation pathways for 1,2,3-triazoles can involve the loss of stable neutral molecules.[3] For this compound, fragmentation is likely to occur at the ester group, leading to the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 130/132, or the loss of the entire methyl carboxylate group (-COOCH₃) resulting in a fragment at m/z 102/104. Other fragments corresponding to the cleavage of the triazole ring may also be observed.

Inter-technique Correlation and Structural Confirmation

The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. The workflow for structural confirmation is visualized below.

Figure 1: Workflow for the spectroscopic confirmation of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester.

This integrated approach, where the data from each technique corroborates the others, provides a high degree of confidence in the structural assignment. The presence of the N-H and ester functional groups identified by IR is confirmed by the corresponding signals in the NMR spectra. The molecular weight determined by MS is consistent with the structure deduced from NMR and IR data, and the isotopic pattern for chlorine in the MS provides definitive evidence for its presence.

References

-

D. G. V. A. Ramaraju, K. M. L. Rai, and S. Kumar, "1,2,3-Triazoles as pharmacologically important scaffolds," RSC Advances, vol. 11, no. 2, pp. 1133-1156, 2021. Available: [Link]

-

H. O. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. Available: [Link]

-

G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. Available: [Link]

-

B. H. Smith and J. E. P. Syka, "Electrospray Ionization Mass Spectrometry," in Encyclopedia of Analytical Chemistry, R. A. Meyers, Ed. John Wiley & Sons, Ltd, 2000, pp. 1-29. Available: [Link]

-

P. Larkin, Infrared and Raman Spectroscopy: Principles and Spectral Interpretation, 2nd ed. Elsevier, 2018. Available: [Link]

-

PubChem, "1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester," National Center for Biotechnology Information. [Online]. Available: [Link]. [Accessed: Jan. 17, 2026].

-

Y. Murti, R. Agnihotri, and D. Pathak, "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles," American Journal of Chemistry, vol. 1, no. 2, pp. 42-46, 2011. Available: [Link]

- N. V. S. D. K. Kumar, M. S. Kumar, and V. V. N. Reddy, "Synthesis and characterization of novel 1,2,3-triazole derivatives and their antimicrobial activity," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 3, pp. 1290-1296, 2015.

- A. Maquestiau, Y. Van Haverbeke, R. Flammang, and J. Elguero, "Mass spectra of 1,2,3-triazoles," Organic Mass Spectrometry, vol. 7, no. 11, pp. 1267-1272, 1973.

- M. A. A. Al-Ghorbani, Z. A. T. Al-Mekhlafi, and F. A. A. Al-Ghorbani, "Synthesis, Characterization, and Antimicrobial Activity of Some New 1,2,3-Triazole Derivatives," Journal of Chemistry, vol. 2016, Article ID 4934165, 2016.

Sources

"5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" chemical stability and reactivity

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Abstract

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a pivotal heterocyclic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique structural arrangement, featuring an aromatic triazole core functionalized with both an electrophilic chlorine atom and a versatile methyl ester group, endows it with a distinct reactivity profile. This guide offers a comprehensive analysis of the compound's chemical stability under various conditions and explores its key reactive pathways. We will delve into the mechanistic underpinnings of its thermal and pH-dependent stability, as well as its utility in core synthetic transformations such as nucleophilic aromatic substitution, ester manipulation, and N-functionalization. This document is intended for researchers and scientists, providing field-proven insights and detailed experimental protocols to effectively harness the synthetic potential of this versatile intermediate.

Introduction: A Versatile Heterocyclic Intermediate

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, often considered a bioisostere of the amide bond, which imparts improved metabolic stability and pharmacokinetic properties to drug candidates.[1] The inherent stability of the triazole ring, coupled with its capacity for hydrogen bonding and dipole interactions, makes it a privileged scaffold in the design of bioactive molecules.[2][3]

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester emerges as a particularly valuable derivative. The chlorine atom at the C5 position acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the methyl ester at C4 provides a handle for further derivatization, such as conversion to amides or the corresponding carboxylic acid. This dual functionality allows for the sequential and regioselective introduction of diverse substituents, making it a powerful tool for constructing complex molecular architectures and chemical libraries.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for its proper handling, storage, and use in reactions.

| Property | Value | Reference |

| CAS Number | 88474-33-3 | [4][5] |

| Molecular Formula | C₄H₄ClN₃O₂ | [4][5] |

| Molecular Weight | 161.55 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 138-139 °C | [6] |

| IUPAC Name | methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | [4] |

Chemical Stability Profile

The overall stability of the molecule is governed by the interplay between the robust aromatic triazole core and its more labile functional groups.

Thermal Stability

The 1,2,3-triazole ring is known for its considerable thermal stability compared to other organic compounds with three contiguous nitrogen atoms.[7] However, under forceful conditions like flash vacuum pyrolysis, the primary decomposition pathway involves the extrusion of molecular nitrogen (N₂).[7] For substituted triazoles, the decomposition temperature can range significantly, often from 140 °C to over 300 °C, depending on the nature of the substituents.[8] The presence of an electron-withdrawing chloro group and a carboxylate group on the ring is expected to influence this stability. Theoretical studies suggest that the initial thermolysis of the 1,2,3-triazole skeleton proceeds via a ring-opening mechanism, which has a lower energy barrier compared to the decomposition pathways of the more stable 1,2,4-triazole isomer.[9]

Expert Insight: For practical laboratory applications, 5-chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is stable under typical reaction conditions, including heating in common organic solvents (e.g., DMF, Toluene, Acetonitrile) up to 120-130 °C for extended periods. Decomposition is generally not a concern unless employing extreme thermal conditions or energetic materials synthesis.

pH Sensitivity and Hydrolysis

The molecule exhibits differential stability under acidic and basic conditions, primarily related to the methyl ester functionality.

-

Acidic Conditions: The triazole ring is largely inert to moderately acidic conditions. The ester group can undergo slow hydrolysis to the corresponding carboxylic acid upon prolonged heating in the presence of strong acids (e.g., HCl, H₂SO₄), but this process is generally not rapid.

-

Basic Conditions (Saponification): The ester is readily hydrolyzed under basic conditions to form the carboxylate salt. This standard saponification reaction is typically clean and high-yielding, providing a straightforward route to 5-chloro-1H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocol: Saponification of the Methyl Ester

This protocol describes the conversion of the methyl ester to its corresponding carboxylic acid, a key intermediate for further reactions like amide couplings.

Caption: Workflow for ester saponification.

-

Dissolution: Dissolve 5-chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The THF ensures solubility of the starting material, while water is necessary for the hydrolysis.

-

Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq) dropwise at room temperature. Using a slight excess of base ensures complete conversion.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 1-3 hours).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 using 1M HCl. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 5-chloro-1H-1,2,3-triazole-4-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its chloro and ester substituents.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The C5 carbon of the 1,2,3-triazole ring is electron-deficient due to the cumulative inductive effects of the three nitrogen atoms and the C4-ester group. This electronic environment activates the C5-chloro substituent, making it an excellent leaving group for SNAr reactions.

Caption: Generalized SNAr mechanism at the C5 position.

This reaction is highly versatile and works efficiently with a wide range of nucleophiles:

-

N-Nucleophiles: Primary and secondary amines react readily, often in the presence of a non-nucleophilic base (e.g., DIPEA) or excess amine to quench the HCl byproduct. This is one of the most common and powerful applications of the substrate for generating libraries of 5-amino-1,2,3-triazoles.[10]

-

O-Nucleophiles: Alkoxides and phenoxides react to form 5-alkoxy and 5-aryloxy triazoles, respectively. The reaction typically requires a strong base like sodium hydride (NaH) to pre-generate the nucleophile.

-

S-Nucleophiles: Thiolates are excellent nucleophiles and react smoothly to yield 5-thioether derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of C5-Cl

While SNAr is common, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination also provide a robust method for forming C-N bonds, particularly with less nucleophilic amines.[10]

-

Inert Atmosphere: To a dry reaction vessel, add 5-chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (1.0 eq), the desired amine or aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a dry, degassed solvent such as toluene or dioxane.

-

Heating: Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1,2,3-triazole derivative.

Transformations of the Carboxylic Ester Moiety

The methyl ester at the C4 position is a versatile handle for introducing further diversity.

-

Aminolysis to Carboxamides: The direct conversion of the ester to an amide can be achieved by heating with a primary or secondary amine.[11] This reaction, known as aminolysis, is often slower than the corresponding reaction with an acyl chloride and may require elevated temperatures or microwave irradiation to proceed efficiently.[12][13] The mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.[11]

-

Conversion to Carboxylic Acid: As detailed in Section 2.2, saponification provides the carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) under mild conditions. This two-step sequence (saponification followed by amide coupling) is often more general and higher-yielding than direct aminolysis.

Reactivity at the Triazole Nitrogen (N-H)

The N-H proton of the 1,2,3-triazole ring is acidic (pKa ≈ 9) and can be removed by a suitable base. The resulting triazolate anion is a nucleophile that can react with electrophiles, primarily leading to N-alkylation or N-acylation. A significant challenge in this chemistry is regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers. The ratio of these isomers is highly dependent on the substrate, the electrophile, and the reaction conditions (solvent, counter-ion, temperature).

Safety and Handling

While the 1,2,3-triazole core is generally stable, halogenated organic compounds require careful handling.

-

Hazards: The compound is classified as a skin and eye irritant.[14] Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (except when intended for reaction).[14]

-

Thermal Decomposition: Heating to decomposition may release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[14]

Conclusion

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a high-value synthetic intermediate characterized by a stable heterocyclic core and two orthogonally reactive functional groups. Its thermal stability is sufficient for a broad range of synthetic conditions, while its primary chemical lability is associated with the methyl ester's susceptibility to base-catalyzed hydrolysis. The compound's true synthetic power is realized through the selective and efficient displacement of the C5-chloro substituent via SNAr or cross-coupling reactions, and the subsequent or prior modification of the C4-ester group. A thorough understanding of this reactivity landscape allows chemists to strategically design and execute syntheses of highly functionalized 1,2,3-triazoles for applications across the chemical sciences.

References

- [3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles.

- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.

- Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. PubMed.

- Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI.

- Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online.

- 1,2,3-Triazole form

- Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.

- Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.

- 1,2,3-Triazole. Wikipedia.

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

- Insights into triazole-based energetic material design from decomposition pathways of triazole deriv

- 1,2,3-1H-Triazole Safety D

- 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. PubChem.

-

5-Chloro-1H-[2][3][15]triazole-4-carboxylic acid methyl ester. Santa Cruz Biotechnology.

- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.

-

5-Chloro-1H-[2][3][15]triazole-4-carboxylic acidmethyl ester. Matrix Scientific.

- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.

- Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.

- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.

- Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | C4H4ClN3O2 | CID 6403941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 88474-33-3 Cas No. | 5-Chloro-1H-[1,2,3]triazole-4-carboxylic acidmethyl ester | Matrix Scientific [matrixscientific.com]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The unique structural features of the 1,2,3-triazole core, combined with the reactivity imparted by the chloro and methyl ester functionalities, make this molecule a versatile building block in the synthesis of novel therapeutic agents.[1] This document will delve into the plausible synthetic pathways, detailed characterization, and potential applications of this compound, offering field-proven insights into its chemical behavior and utility.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid framework for the precise orientation of pharmacophoric elements. The chloro-substitution at the 5-position of the triazole ring in the title compound offers a valuable handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃O₂ | PubChem |

| Molecular Weight | 161.55 g/mol | [2] |

| CAS Number | 88474-33-3 | [2] |

| Appearance | Solid (form may vary) | --- |

| Melting Point | 138-139 °C | --- |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound.

| Spectroscopy | Key Data | Source |

| ¹H NMR | Spectral data available | [2] |

| GC-MS | Mass spectral data available | [2] |

Synthetic Strategies: A Plausible Pathway

Conceptual Synthetic Workflow

The proposed synthesis would likely proceed through the following key transformations:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on general procedures for the synthesis of 5-halotriazoles and should be optimized for the specific target molecule.[3]

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate (Intermediate)

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl propiolate (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.1 eq) followed by a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water. The use of sodium ascorbate is crucial as it reduces the Cu(II) species to the catalytically active Cu(I) in situ.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (methyl propiolate) is consumed.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 1H-1,2,3-triazole-4-carboxylate. Purification can be achieved by column chromatography on silica gel.

Step 2: Chlorination of Methyl 1H-1,2,3-triazole-4-carboxylate

-

Reaction Setup: Dissolve the intermediate triazole from Step 1 (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.

-

Addition of Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1-1.5 eq), to the solution. The reaction may require gentle heating or be carried out at room temperature depending on the reactivity of the substrate.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product spot.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, can be purified by recrystallization or column chromatography to afford the final product.

Reactivity and Potential for Functionalization

The chemical architecture of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester provides multiple avenues for further chemical modification, making it a valuable scaffold in combinatorial chemistry and lead optimization.

Caption: Potential sites of reactivity on the target molecule.

-

N-H Functionalization: The acidic proton on the triazole nitrogen can be readily deprotonated with a suitable base, allowing for N-alkylation or N-arylation, providing access to a wide range of substituted triazoles.

-

Nucleophilic Substitution at C5: The chloro group at the 5-position is a good leaving group and can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, significantly expanding the molecular diversity of the resulting compounds.

-

Ester Manipulation: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or undergo other transformations common to carboxylic acids.

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety is considered a privileged structure in medicinal chemistry due to its favorable properties.[1] While specific applications of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

The title compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the triazole at three distinct positions (N1, C4, and C5) makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a valuable and versatile heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed for the parent compound, can be reliably approached through established methods such as copper-catalyzed cycloaddition followed by chlorination. The multiple points of functionalization on the molecule make it an attractive starting material for the synthesis of diverse compound libraries aimed at the discovery of new therapeutic agents. As the demand for novel drug candidates continues to grow, the utility of such well-defined and reactive building blocks will undoubtedly increase.

References

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health. Available at: [Link]

-